molecular formula C24H17N3 B14181325 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline CAS No. 862423-26-5

1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B14181325
CAS No.: 862423-26-5
M. Wt: 347.4 g/mol
InChI Key: ICCQWJKUAKCRKE-UHFFFAOYSA-N
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Description

1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is known for its unique structural features, which include a pyrazole ring fused to a quinoline ring system, with phenyl groups at positions 1 and 3, and a vinyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline typically involves a multi-step process. One common method is the Friedländer condensation, which involves the reaction of o-aminoacetophenone with 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. The resulting intermediate is then subjected to further reactions to introduce the vinyl group at position 6 .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to intramolecular charge transfer processes, which can be modulated by the presence of various cations and other chemical species . This makes it a valuable tool for sensing and detection applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: Lacks the vinyl group at position 6.

    1,3-Diphenyl-6-methyl-1H-pyrazolo[3,4-b]quinoline: Contains a methyl group instead of a vinyl group at position 6.

    1,3-Diphenyl-6-ethynyl-1H-pyrazolo[3,4-b]quinoline: Contains an ethynyl group at position 6.

Uniqueness

The vinyl group can participate in additional chemical reactions, such as polymerization and cross-coupling, expanding the compound’s utility in various fields .

Properties

CAS No.

862423-26-5

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

6-ethenyl-1,3-diphenylpyrazolo[3,4-b]quinoline

InChI

InChI=1S/C24H17N3/c1-2-17-13-14-22-19(15-17)16-21-23(18-9-5-3-6-10-18)26-27(24(21)25-22)20-11-7-4-8-12-20/h2-16H,1H2

InChI Key

ICCQWJKUAKCRKE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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